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Abstract
The isolation of high-purity plasmid DNA is a cornerstone of modern molecular biology. A critical

challenge in this process is the efficient removal of contaminating bacterial RNA, which can

interfere with downstream applications such as sequencing, transcription, and transfection.

While enzymatic degradation of RNA using RNase is common, it introduces an enzymatic

contaminant that can be difficult to completely remove and may affect sensitive downstream

processes. This guide provides a detailed methodology for plasmid DNA purification utilizing

lithium chloride (LiCl) for the selective precipitation of RNA, thereby circumventing the need for

RNase. We will delve into the physicochemical principles that govern this separation, present a
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comprehensive, step-by-step protocol, and offer insights into expected results and

troubleshooting.

Introduction: The Rationale for an RNase-Free
Workflow
Standard plasmid purification protocols, such as the alkaline lysis method, effectively separate

plasmid DNA from chromosomal DNA and proteins.[1] However, these preparations are often

replete with bacterial RNA. The conventional approach to address this is the addition of RNase

A to the resuspension buffer.[2] While effective, this introduces a highly stable enzyme that can

be challenging to completely inactivate and remove. Residual RNase activity can degrade RNA

transcripts in subsequent applications, such as in vitro transcription or studies involving RNA

itself.

The use of lithium chloride (LiCl) offers a robust, non-enzymatic alternative for RNA removal.[3]

[4] This method leverages the differential solubility of DNA and RNA in high molar salt solutions

to selectively precipitate RNA, leaving the plasmid DNA in the supernatant.[5] This application

note will provide a comprehensive guide to integrating LiCl precipitation into a standard plasmid

purification workflow, ensuring high-purity, RNase-free plasmid DNA suitable for a wide range

of downstream applications.

The Underlying Principles: A Tale of Two Nucleic
Acids
The success of this protocol hinges on two well-established principles: alkaline lysis for the

separation of plasmid and chromosomal DNA, and the differential solubility of DNA and RNA in

the presence of lithium chloride.

Alkaline Lysis: Denaturation and Renaturation
The alkaline lysis method, originally described by Birnboim and Doly, is an elegant technique

that exploits the topological differences between supercoiled plasmid DNA and linear

chromosomal DNA.[1] The process can be visualized as a three-step mechanism:
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Step 1: Resuspension

Step 2: Lysis (NaOH/SDS)

Step 3: Neutralization (Potassium Acetate)
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Caption: Workflow of the Alkaline Lysis Method.

Resuspension: The bacterial cell pellet is resuspended in a buffered solution.

Lysis: A solution containing a strong base (NaOH) and a detergent (SDS) is added. The SDS

lyses the cells, while the high pH denatures both the chromosomal and plasmid DNA into

single strands.

Neutralization: The addition of an acidic potassium acetate solution neutralizes the NaOH.

The small, circular plasmid DNA strands quickly reanneal to their native supercoiled
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conformation. In contrast, the much larger, tangled chromosomal DNA strands cannot

reanneal correctly and, along with denatured proteins and SDS, form a precipitate.[1]

Selective Precipitation with Lithium Chloride: The Role
of Hydration Shells
Following centrifugation, the supernatant contains the desired plasmid DNA, but also a

significant amount of RNA. Here, we introduce the LiCl precipitation step. The selective

precipitation of RNA in high concentrations of LiCl is attributed to the structural differences

between RNA and DNA, specifically the presence of the 2'-hydroxyl group on the ribose sugar

of RNA.

This hydroxyl group makes RNA more hydrated than DNA.[6][7][8] Molecular dynamics

simulations have shown that RNA captures more cations than DNA.[9] The smaller, highly

charged Li+ ions are thought to interact more strongly with the denser hydration shell of RNA,

effectively neutralizing the phosphate backbone and leading to its precipitation. DNA, being

less hydrated, remains soluble under these conditions.
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Caption: Selective Precipitation of RNA using LiCl.

Detailed Protocol: Plasmid DNA Purification with
LiCl
This protocol is optimized for the purification of high-copy number plasmids from a 5 mL

overnight culture of E. coli.

Required Reagents and Equipment
Overnight bacterial culture in LB medium with appropriate antibiotic

Solution I (Resuspension Buffer): 50 mM Glucose, 25 mM Tris-HCl (pH 8.0), 10 mM EDTA

(pH 8.0). Store at 4°C.
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Solution II (Lysis Buffer): 0.2 N NaOH, 1% (w/v) SDS. Prepare fresh and store at room

temperature.

Solution III (Neutralization Buffer): 3 M Potassium Acetate, pH 5.5. Store at 4°C.

8 M Lithium Chloride solution. Store at room temperature.

Isopropanol (100%), room temperature.

Ethanol (70%), room temperature.

Nuclease-free water or TE buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)

Microcentrifuge

1.5 mL microcentrifuge tubes

Step-by-Step Methodology
Cell Harvest: Pellet 1.5 mL of the overnight bacterial culture in a microcentrifuge tube at

12,000 x g for 1 minute. Discard the supernatant.

Resuspension: Add 100 µL of ice-cold Solution I to the bacterial pellet. Resuspend

thoroughly by vortexing or pipetting until no clumps remain.

Lysis: Add 200 µL of Solution II. Mix gently by inverting the tube 4-6 times. Do not vortex, as

this can shear the genomic DNA, leading to contamination. The solution should become

clear and viscous. Incubate at room temperature for no more than 5 minutes.

Neutralization: Add 150 µL of ice-cold Solution III. Mix immediately and thoroughly by

inverting the tube 4-6 times. A white, flocculent precipitate should form.

Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. The precipitate contains

genomic DNA, proteins, and cellular debris.

Transfer Supernatant: Carefully transfer the supernatant containing the plasmid DNA and

RNA to a new microcentrifuge tube.
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RNA Precipitation with LiCl: Add an equal volume of 8 M LiCl to the supernatant (e.g., if you

have 400 µL of supernatant, add 400 µL of 8 M LiCl to a final concentration of 4 M). Mix well

and incubate on ice for 10-20 minutes.[10][11]

Pellet RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated RNA.

Isolate Plasmid DNA: Carefully transfer the supernatant containing the plasmid DNA to a

new microcentrifuge tube.

Precipitate Plasmid DNA: Add an equal volume of room temperature isopropanol to the

supernatant. Mix well and incubate at room temperature for 10 minutes.

Pellet Plasmid DNA: Centrifuge at 12,000 x g for 20 minutes at room temperature. A small

white pellet of plasmid DNA should be visible.

Wash: Carefully discard the supernatant. Wash the DNA pellet by adding 500 µL of 70%

ethanol and centrifuging at 12,000 x g for 5 minutes. This step removes residual salts.[12]

[13]

Dry: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry,

as this can make the DNA difficult to dissolve.

Resuspend: Resuspend the DNA pellet in 30-50 µL of nuclease-free water or TE buffer.

Quality Control and Expected Results
The purity and concentration of the isolated plasmid DNA should be assessed by UV

spectrophotometry.
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Parameter Expected Value
Indication of
Contamination

A260/A280 Ratio ~1.8

A ratio significantly lower than

1.8 indicates protein

contamination.

A260/A230 Ratio 2.0 - 2.2

A ratio lower than 2.0 may

indicate contamination with

salts (e.g., guanidine) or

phenol.

Yield: The expected yield for a high-copy number plasmid from a 1.5 mL culture is typically in

the range of 3-5 µg.

Comparative Analysis: LiCl Precipitation vs. RNase
Treatment

Feature LiCl Precipitation Method
Conventional RNase-A
Method

RNA Removal
High efficiency for large RNA

molecules.[3]

Highly efficient for all RNA

types.

RNase Contamination None.[14]
Potential for residual RNase

activity.

Downstream Compatibility

Generally compatible with

most applications. Caution is

advised for sensitive enzymatic

reactions if LiCl is not

completely removed.

Potential for RNA degradation

in downstream applications if

RNase is not fully

inactivated/removed.

Cost Low cost.
Higher cost due to the price of

RNase A.

Simplicity
Adds an extra precipitation and

centrifugation step.

Simple addition of RNase to

the resuspension buffer.
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Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14640022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause Solution

Low DNA Yield Incomplete cell lysis.

Ensure the cell pellet is

completely resuspended in

Solution I before adding

Solution II. Do not exceed the

5-minute incubation in Solution

II.

Plasmid DNA co-precipitated

with RNA.

Ensure the correct

concentration of LiCl is used.

Over-incubation on ice may

lead to some DNA

precipitation.

Lost DNA pellet during

washing.

The DNA pellet can be loose.

Carefully decant or pipette off

the supernatant during wash

steps.

RNA Contamination Incomplete RNA precipitation.

Ensure thorough mixing after

adding LiCl. Increase the

incubation time on ice to 30

minutes.

Supernatant contaminated with

RNA pellet.

Be careful not to disturb the

RNA pellet when transferring

the supernatant in step 9.

Genomic DNA Contamination
Overly vigorous mixing during

lysis.

Gently invert the tube to mix

after adding Solution II. Do not

vortex.

Lysis step was too long.
Do not exceed the 5-minute

incubation time in Solution II.

Difficulty Resuspending DNA Pellet was over-dried.

Air-dry the pellet for a shorter

period. Gentle heating (e.g., to

37°C) can aid in resuspension.
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Poor Performance in

Downstream Applications
Residual salt (LiCl or others).

Ensure the 70% ethanol wash

step is performed correctly to

remove all residual salts.

Conclusion
The lithium chloride-based method for plasmid DNA purification is a reliable and cost-effective

alternative to protocols that rely on RNase A. By leveraging the inherent physicochemical

differences between DNA and RNA, this technique yields high-purity plasmid DNA that is free

from enzymatic contaminants. This makes it particularly well-suited for sensitive downstream

applications where the presence of RNases is a concern. With a clear understanding of the

principles and careful execution of the protocol, researchers can consistently obtain high-

quality plasmid DNA for their experimental needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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